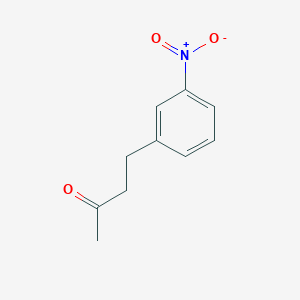

4-(3-Nitrophenyl)butan-2-one

Beschreibung

Contextualizing the Compound within Ketone Chemistry

Ketones are a fundamental class of organic compounds defined by the presence of a carbonyl group (C=O) bonded to two carbon atoms. ebsco.comnumberanalytics.com This structural feature distinguishes them from aldehydes, where the carbonyl group is bonded to at least one hydrogen atom. ebsco.comksu.edu.sa The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is the primary driver of ketone reactivity, making them susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com

4-(3-Nitrophenyl)butan-2-one fits squarely within this chemical family. Its butan-2-one core provides the characteristic ketone functionality, while the 3-nitrophenyl substituent introduces electronic effects that modulate its reactivity. The general structure of a ketone is R1COR2, and in this case, R1 is a methyl group and R2 is a 3-nitrophenylethyl group. numberanalytics.com

Interactive Data Table: General Properties of Ketones

| Property | Description |

|---|---|

| Functional Group | Carbonyl (C=O) |

| General Formula | R1COR2 (where R1 and R2 are alkyl or aryl groups) |

| Hybridization of Carbonyl Carbon | sp2 |

| Bond Angles around Carbonyl Carbon | Approximately 120° |

| Key Reactivity | Nucleophilic addition to the carbonyl carbon |

Significance in Synthetic Organic Chemistry

The true significance of this compound lies in its role as a versatile building block in organic synthesis. lookchem.com The presence of both a ketone functional group and a nitroaromatic ring allows for a diverse range of chemical transformations.

The ketone moiety itself is a hub of reactivity. It can undergo reduction to form a secondary alcohol, or it can be involved in carbon-carbon bond-forming reactions, such as aldol (B89426) condensations. numberanalytics.com The combination of these two reactive sites—the ketone and the nitro group—makes this compound a valuable precursor for creating complex molecular architectures. It is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

Overview of Research Trajectories for Aryl-Substituted Butanones

Research into aryl-substituted butanones, a class of compounds that includes this compound, is a dynamic area of study. A significant focus of this research is on stereoselective synthesis, aiming to produce specific enantiomers or diastereomers of these molecules. This is often achieved through chemoenzymatic methods, which utilize enzymes as biocatalysts to perform highly selective chemical transformations. mdpi.comuniba.it

For example, studies have explored the stereoselective reduction of various aryl-substituted ketones using whole-cell biocatalysts to produce optically active alcohols, which are valuable chiral building blocks. mdpi.comuniba.it The substitution pattern on the aryl ring can significantly influence the efficiency and stereoselectivity of these enzymatic reactions.

Another research trajectory involves the use of aryl-substituted ketones as precursors for the synthesis of heterocyclic compounds. The functional groups on the butanone chain and the aryl ring can be manipulated to facilitate cyclization reactions, leading to the formation of rings containing atoms other than carbon, such as oxygen or nitrogen. mdpi.com These heterocyclic structures are common motifs in many biologically active molecules.

Furthermore, the rearrangement of aryl-substituted epoxides to form aldehydes and ketones is another area of interest, with researchers exploring efficient and environmentally friendly catalysts for these transformations. researchgate.net The diverse reactivity of aryl-substituted butanones ensures their continued importance as versatile intermediates in the ongoing quest for new molecules with valuable properties.

Interactive Data Table: Research Applications of Aryl-Substituted Butanones

| Research Area | Focus | Example |

|---|---|---|

| Stereoselective Synthesis | Production of specific stereoisomers | Chemoenzymatic reduction to form chiral alcohols mdpi.comuniba.it |

| Heterocyclic Chemistry | Synthesis of ring structures containing heteroatoms | Cyclization reactions to form oxygen- or nitrogen-containing rings mdpi.com |

| Catalysis | Development of efficient reaction methods | Bismuth triflate catalyzed rearrangement of epoxides researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-nitrophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVUFYWGUYOWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293715 | |

| Record name | 4-(3-nitrophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-81-8 | |

| Record name | NSC91711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-nitrophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3 Nitrophenyl Butan 2 One and Its Precursors

Direct Synthesis Approaches

Direct synthesis strategies for 4-(3-Nitrophenyl)butan-2-one primarily revolve around the construction of the carbon skeleton through condensation reactions, followed by selective transformations to yield the final saturated ketone.

Optimized Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Research indicates that the synthesis is often approached as a two-step process: an initial aldol (B89426) condensation followed by a reduction.

A common route involves the condensation of 3-nitrobenzaldehyde (B41214) with acetone (B3395972). The resulting α,β-unsaturated ketone, (E)-4-(3-Nitrophenyl)but-3-en-2-one, is then subjected to reduction. The chemoselective reduction of this intermediate is a key step where optimization is crucial. One documented method reports the isolation of this compound with a 78% yield after purification by column chromatography using an ethyl acetate-hexane mixture as the eluent. rsc.org The efficiency of this reduction hinges on selecting a reagent that selectively reduces the carbon-carbon double bond without affecting the nitro group or the ketone carbonyl.

Precursor Chemistry and Convergent Synthesis Strategies

Convergent strategies, where different fragments of the molecule are synthesized separately and then combined, are central to producing this compound and its precursors efficiently.

(E)-4-(3-Nitrophenyl)but-3-en-2-one is a pivotal intermediate in the synthesis of this compound. It is typically formed via a Claisen-Schmidt or aldol condensation between 3-nitrobenzaldehyde and acetone. The subsequent selective hydrogenation or reduction of the alkene C=C double bond affords the target saturated ketone. While a related reduction using Pd/C as a catalyst and H₂ gas has been shown to reduce both the double bond and the nitro group to yield 4-(3-aminophenyl)butan-2-one (B8761443), alternative metal-free reduction methods can be employed for the selective reduction of the double bond. rsc.org This two-step sequence, involving the formation and subsequent reduction of the enone, is a robust and frequently employed strategy. rsc.org

The primary and most direct precursor for introducing the nitrophenyl segment is 3-nitrobenzaldehyde. Methodologies predominantly involve its reaction with acetone or acetone equivalents in an aldol condensation. mdpi.comrsc.org This reaction initially forms 4-hydroxy-4-(3-nitrophenyl)butan-2-one, which can then be dehydrated to the corresponding enone, (E)-4-(3-nitrophenyl)but-3-en-2-one, and subsequently reduced. evitachem.com

Variations of this approach use modified ketones. For instance, reacting 3-nitrobenzaldehyde with azidoacetone (B8543425) in the presence of a proline catalyst results in the formation of (3S,4S)-3-azido-4-hydroxy-4-(3-nitrophenyl)butan-2-one, a functionalized precursor, with a high yield of 91%. semanticscholar.org These aldol-type reactions are fundamental to building the butanone side chain onto the 3-nitrophenyl core.

Table 1: Synthesis of this compound Precursors from 3-Nitrobenzaldehyde

| Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| Acetone | (S,S,S)-pyrolidine-2-carboxylic acid (2'-hydroxyl-1',2'-diphenyl-ethyl)-amine, [bmim]BF4, 0 °C | 4-Hydroxy-4-(3'-nitrophenyl)-butan-2-one | 82% | rsc.org |

| Acetone | Y(OTf)₃-Salazin-Bn, 0 °C | (R)-4-Hydroxy-4-(3-nitrophenyl)butan-2-one | 72% | mdpi.com |

| Azidoacetone | (S)-proline, guanidinium (B1211019) salt, 0-3 ºC | (3S,4S)-3-azido-4-hydroxy-4-(3-nitrophenyl)butan-2-one | 91% | semanticscholar.org |

Asymmetric Synthesis and Enantioselective Pathways

Developing enantioselective routes to produce chiral derivatives of this compound is an area of advanced research, primarily focusing on asymmetric aldol reactions. These methods create stereogenic centers with high fidelity, leading to optically pure compounds.

The direct asymmetric aldol reaction between 3-nitrobenzaldehyde and acetone has been successfully achieved using chiral catalysts. One notable method employs a chiral prolinamide derivative in an ionic liquid, which catalyzes the formation of 4-hydroxy-4-(3-nitrophenyl)butan-2-one in 82% yield and with a high enantiomeric excess (ee) of 96%. rsc.org

Another effective system uses a chiral tridentate salazin ligand in combination with a rare-earth metal triflate, such as Yttrium(III) triflate (Y(OTf)₃). This catalytic system promotes the reaction between 3-nitrobenzaldehyde and acetone to yield (R)-4-Hydroxy-4-(3-nitrophenyl)butan-2-one with a 72% yield and 90% ee. mdpi.com The optimization of these catalytic systems, including the choice of metal, ligand structure, solvent, and temperature, is key to achieving both high yield and excellent enantioselectivity. mdpi.com

Table 2: Enantioselective Synthesis of 4-Hydroxy-4-(3-nitrophenyl)butan-2-one

| Catalyst System | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

| (S,S,S)-pyrolidine-2-carboxylic acid (2'-hydroxyl-1',2'-diphenyl-ethyl)-amine | Not specified | 82% | 96% | rsc.org |

| Y(OTf)₃-Salazin-Bn | R | 72% | 90% | mdpi.com |

Chiral Organocatalysis in Aldol Reactions to Chiral Precursors

Chiral Biphenylamide Derivatives as Catalysts

While direct examples of chiral biphenylamide catalysts for the synthesis of this compound precursors are not prominent in the reviewed literature, closely related axially chiral biaryl catalysts have been successfully employed. Specifically, highly substituted biphenyl (B1667301) and binaphthyl derivatives have been shown to be effective in the asymmetric aldol reaction of acetone with 4-nitrobenzaldehyde (B150856). nih.gov

For instance, a highly substituted biphenyl catalyst developed by Maruoka and coworkers demonstrated excellent performance. nih.gov At a low loading of just 0.5 mol%, it catalyzed the reaction to give the desired aldol adduct in 90% yield and with 96% ee. nih.gov Another binaphthyl derivative was used at a 3.5 mol% loading to afford the product in 71% yield and 87% ee. nih.gov These results highlight the potential of the broader class of atropisomeric biaryl catalysts in mediating this key transformation with high efficiency and stereocontrol.

Aziridine/Acid/Water Systems in Enantiodivergent Condensation

A powerful and versatile method for synthesizing chiral aldol adducts involves the use of chiral imines derived from 1-(2-aminoalkyl)aziridines. mdpi.comresearchgate.net These systems operate effectively as organocatalysts in the presence of both water and a catalytic amount of an acid, such as trifluoroacetic acid (TFA). mdpi.comresearchgate.net

These catalysts have been successfully applied to the direct asymmetric aldol reaction between various aromatic aldehydes bearing electron-withdrawing groups and ketones like acetone or cyclohexanone, affording products in excellent yields and with high enantioselectivities (up to 99% ee). mdpi.comresearchgate.net

A key feature of this methodology is its enantiodivergent nature. The use of enantiomeric catalysts allows for the selective synthesis of either the (R)- or (S)-enantiomer of the aldol product from the same set of starting materials. mdpi.com For example, a catalyst with an (S,S) configuration will yield the (S)-aldol product, while its (R,R)-enantiomer will produce the (R)-aldol product. researchgate.net Furthermore, studies have shown that the choice of a chiral acid additive can influence not only the enantioselectivity but also the diastereoselectivity of the reaction, leading to a diastereodivergent process. mdpi.com

Table 2: Asymmetric Aldol Reactions Catalyzed by Chiral Imines from Aziridines

| Catalyst | Aldehyde | Additive | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

|---|---|---|---|---|---|---|

| (S,S)-Imine 1 | 4-Nitrobenzaldehyde | Zn(OTf)₂ | 96 | 99 | (S) | researchgate.net |

| (R,R)-Imine 2 | 4-Nitrobenzaldehyde | TFA | 96 | 99 | (R) | researchgate.net |

| (S,S)-Imine 1 | 2-Nitrobenzaldehyde | TFA | 86 | 82 | (S) | mdpi.com |

| (S,S)-Imine 1 | 2,4-Dinitrobenzaldehyde | TFA | >99 | >99 | (S) | mdpi.com |

Transition Metal-Mediated Asymmetric Transformations

In addition to organocatalysis, transition metal complexes are effective catalysts for the asymmetric synthesis of precursors to this compound. These methods often rely on a chiral ligand to coordinate with a metal center, creating a chiral Lewis acid catalyst that activates the aldehyde substrate.

A notable example is the use of rare-earth metal triflates, such as Yttrium(III) triflate (Y(OTf)₃), in combination with chiral aziridine-containing vicinal iminophenol tridentate ligands (known as "salazins"). mdpi.com This catalytic system has been successfully applied to the asymmetric aldol condensation of 3-nitrobenzaldehyde with acetone. mdpi.com The reaction proceeds with good yield and excellent enantioselectivity. The stereochemical outcome is believed to be directed by a strong π-stacking interaction between the aromatic aldehyde and the iminophenol group within the chiral ligand framework. mdpi.com

Another approach involves a one-pot, multi-step sequence where a transition metal is used for a different transformation on a related substrate. For example, a rhodium-catalyzed 1,4-addition, followed by reduction of the nitro group and subsequent enzymatic reduction of the ketone, was used to synthesize (R)-4-(3′-aminophenyl)butan-2-ol, a reduced and aminated analog of the target compound, with over 99% ee. researchgate.net This demonstrates the utility of transition metals in complex synthetic sequences leading to related chiral building blocks. researchgate.net

Table 3: Y(OTf)₃-Salazin-Catalyzed Aldol Condensation

| Aldehyde | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Product | Reference |

|---|---|---|---|---|---|

| 3-Nitrobenzaldehyde | Y(OTf)₃ / salazin-ⁱPr | 72 | 90 | (R)-4-Hydroxy-4-(3-nitrophenyl)butan-2-one | mdpi.com |

| 2-Nitrobenzaldehyde | Y(OTf)₃ / salazin-ⁱPr | 84 | 93 | (R)-4-Hydroxy-4-(2-nitrophenyl)butan-2-one | mdpi.com |

| 4-Nitrobenzaldehyde | Y(OTf)₃ / salazin-ⁱPr | 98 | 98 | (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one | mdpi.com |

Enantiomeric Excess and Chiral Resolution Techniques

Determining and controlling the enantiomeric excess (ee) is fundamental to any asymmetric synthesis. The primary technique for measuring the ee of the chiral precursor, 4-hydroxy-4-(3-nitrophenyl)butan-2-one, is chiral High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net Various chiral stationary phases, such as Chiralpak AD-H, AS-RH, and Chiralcel OD-H columns, are employed to separate the enantiomers, allowing for their quantification. mdpi.comresearchgate.net The absolute configuration of the product is often assigned by comparing its optical rotation sign or HPLC elution order to established literature values. researchgate.net

An intriguing and unconventional method of chiral resolution has been observed for the closely related (4R)-(4-nitrophenyl)-4-hydroxy-2-butanone. mdpi.com Researchers reported a spontaneous amplification of optical purity when an enantiomerically enriched sample was subjected to flash chromatography on a standard, achiral silica (B1680970) gel stationary phase. mdpi.com In one experiment, a sample with an initial ee of 41.0% yielded later fractions with a significantly higher ee. mdpi.com This phenomenon, known as spontaneous deracemization on achiral supports, suggests that under specific conditions, interactions between the chiral molecules and the achiral surface can lead to a separation of enantiomers, offering a potential non-classical resolution technique.

Chemical Reactivity and Derivatization Strategies

Reduction Chemistry of the Nitro Group and Carbonyl Moiety

The presence of both a nitro group and a ketone functionality offers opportunities for selective and total reduction, yielding amino and alcohol derivatives, respectively. The choice of reducing agent and reaction conditions is critical to achieving the desired chemoselectivity.

Catalytic Hydrogenation for Nitro Reduction to Amino Derivatives

Catalytic hydrogenation is a powerful method for the reduction of nitroarenes to their corresponding anilines. In the case of 4-(3-nitrophenyl)butan-2-one, this transformation targets the nitro group to produce 4-(3-aminophenyl)butan-2-one (B8761443). Standard conditions for this reaction involve the use of a metal catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere. core.ac.uk

The process involves the adsorptive activation of both the hydrogen molecule and the nitro-containing substrate on the catalyst surface. This method is highly efficient; however, a significant challenge is the potential for over-reduction. The ketone carbonyl group is also susceptible to reduction under typical hydrogenation conditions, which can lead to the formation of the corresponding secondary alcohol, 4-(3-aminophenyl)butan-2-ol. Achieving selective reduction of the nitro group while preserving the ketone requires careful control of reaction parameters such as catalyst type, catalyst loading, hydrogen pressure, temperature, and reaction time. google.com For instance, the use of catalyst poisons, such as diphenylsulfide, can selectively reduce alkenes without affecting carbonyl groups, a principle that can be adapted to favor nitro group reduction. organic-chemistry.org

Carbon-Carbon Bond Forming Reactions

The α-protons of this compound are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Mannich-type reactions, and Michael additions, which significantly expand the synthetic utility of the parent molecule.

Aldol Condensation Variants and Scope

The enolate generated from this compound can act as a nucleophile, attacking electrophilic carbonyl compounds, such as aldehydes, in an aldol condensation. This reaction creates a new carbon-carbon bond and forms a β-hydroxy ketone. The reverse of this process, the reaction between 3-nitrobenzaldehyde (B41214) and acetone (B3395972), is a common method to synthesize the aldol product, 4-hydroxy-4-(3-nitrophenyl)butan-2-one. brieflands.com

Various catalytic systems have been developed to promote this transformation, including natural, heterogeneous catalysts like calcined coral, which has been shown to be effective under mild, room-temperature conditions. brieflands.com The presence of an electron-withdrawing group like the nitro group on the benzaldehyde (B42025) ring activates it for the aldol condensation, generally leading to higher yields. brieflands.com

Furthermore, asymmetric aldol condensations can be achieved using chiral catalysts to produce enantiomerically enriched products. For example, a complex of Y(OTf)₃ and a chiral salazin ligand has been used to catalyze the reaction between acetone and 3-nitrobenzaldehyde, yielding (R)-4-hydroxy-4-(3-nitrophenyl)butan-2-one with high enantioselectivity. nih.govmdpi.com

| Aldehyde | Ketone | Catalyst/Conditions | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Nitrobenzaldehyde | Acetone | Calcined Coral/NaNO₃, EtOH/H₂O, RT | 4-hydroxy-4-(3-nitrophenyl)-butan-2-one | 90% | N/A | brieflands.com |

| 3-Nitrobenzaldehyde | Acetone | Y(OTf)₃-Salazin, 0 °C | (R)-4-Hydroxy-4-(3-nitrophenyl)butan-2-one | 72% | 90% | nih.gov |

| 4-Nitrobenzaldehyde (B150856) | Acetone | Y(OTf)₃-Salazin, 0 °C | (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 98% | 98% | nih.gov |

| 2-Nitrobenzaldehyde | Acetone | Y(OTf)₃-Salazin, 0 °C | (R)-4-Hydroxy-4-(2-nitrophenyl)butan-2-one | 84% | 93% | nih.gov |

Mannich-Type Reactions and Aminoalkylation

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. ipinnovative.com This reaction typically involves an aldehyde, a primary or secondary amine, and a carbonyl compound with an acidic α-proton. In the context of this compound chemistry, a prominent example is the reaction of 3-nitrobenzaldehyde, an amine (like aniline), and acetone to form a substituted butan-2-one derivative. rsc.org

The product of the reaction between 3-nitrobenzaldehyde, aniline, and acetone is 4-phenylamino-4-(3-nitrophenyl)butan-2-one. rsc.org This reaction demonstrates the principle of aminoalkylation, where an aminomethyl group is introduced into the structure. These reactions can be catalyzed by various means, including biocatalysts like lipase, which has shown promiscuous activity in promoting C-C bond formation in aqueous media. rsc.org The resulting β-amino ketones are valuable synthetic intermediates for the preparation of more complex nitrogen-containing molecules. ipinnovative.comacs.org

Michael Additions in Synthetic Sequences

The Michael reaction is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). libretexts.org this compound can be synthesized through a Michael-type reaction, specifically the selective reduction of the carbon-carbon double bond of its unsaturated precursor, (E)-4-(3-nitrophenyl)but-3-en-2-one. researchgate.net This reduction can be achieved using methods like in situ generated benzeneselenol, which chemoselectively reduces the enone double bond without affecting the nitro or carbonyl groups. researchgate.netrsc.org

Conversely, the enolate of this compound can serve as a Michael donor. In a synthetic sequence, it could add to various Michael acceptors like α,β-unsaturated esters, nitriles, or other ketones. This reaction would form a new carbon-carbon bond and lead to a 1,5-dicarbonyl compound or a related structure, further showcasing the compound's role as a versatile building block. libretexts.org The synthesis of 1,3-diaryl-4-nitro-1-butanones via the Michael addition of nitromethane (B149229) to chalcones is an example of a related transformation that produces structurally similar compounds. researchgate.net

Formation of Nitrogen-Containing Derivatives

The presence of the ketone functionality provides a direct pathway for the synthesis of various nitrogen-containing derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

The carbonyl carbon of the butanone moiety in this compound is electrophilic and readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. jetir.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond of the imine. iucr.org The process is reversible, so the removal of water is often necessary to drive the reaction to completion. jetir.org

The formation of these derivatives is significant as Schiff bases are important intermediates and have applications in the synthesis of various biologically active compounds and as ligands in coordination chemistry. ijcce.ac.irijcce.ac.ir For instance, Schiff bases derived from similar ketones have been used to create metal complexes with potential antibacterial properties. ijcce.ac.irijcce.ac.ir A related reaction involves the condensation of butan-2-one with 1-(2-nitrophenyl)hydrazine to yield 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine, demonstrating the ketone's reactivity toward amine derivatives. iucr.org

Table 1: Representative Imine Formation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product Structure |

| This compound | Primary Amine (R-NH₂) | Acid catalyst (e.g., H⁺), Heat, Removal of H₂O | A N-substituted imine of this compound |

Ring annulation, the process of building a new ring onto a molecule, is a powerful strategy in organic synthesis, and this compound is a suitable precursor for such transformations. researchgate.net Its functional groups can participate in intramolecular or intermolecular cyclization reactions to form a wide array of heterocyclic structures.

Nitroalkenes, which can be derived from compounds like this compound, are key substrates for synthesizing six-membered heterocycles such as piperidines and pyridines. nih.gov For example, a common strategy involves the reduction of the nitro group to an amine, which can then act as a nucleophile. The resulting 4-(3-aminophenyl)butan-2-one can undergo intramolecular cyclization or react with other reagents to form heterocycles like quinolines via reactions such as the Skraup or Friedländer synthesis.

Furthermore, the ketone moiety can participate in condensation reactions to form fused ring systems. Research on related nitrophenyl derivatives has shown their utility in synthesizing various heterocycles, including pyridazinones and pyrrol-2-ones. kuleuven.be These synthetic routes highlight the potential of this compound as a building block for complex, biologically relevant scaffolds. cdnsciencepub.com

Table 2: Potential Heterocyclic Synthesis from this compound Derivatives

| Precursor Derivative | Reaction Type | Key Reagents | Resulting Heterocycle |

| 4-(3-Aminophenyl)butan-2-one | Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | Substituted Quinoline |

| 4-(3-Aminophenyl)butan-2-one | Fischer Indole Synthesis | Phenylhydrazine, Acid catalyst | Substituted Indole (after further steps) |

| (E)-4-(3-nitrophenyl)but-3-en-2-one | Michael Addition/Cyclization | Dinucleophile (e.g., amidine) | Substituted Pyrimidine |

| This compound | Gewald Reaction | Sulfur, Cyanoacetamide | Substituted Thiophene |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Reactions on the aromatic ring are heavily influenced by the substituents already present. In this compound, both the nitro group and the butanoyl side chain affect the ring's reactivity and the orientation of incoming substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound is significantly deactivated towards electrophilic attack. This is due to the presence of two electron-withdrawing groups: the strongly deactivating nitro group (-NO₂) and the moderately deactivating 4-oxobutyl group (-CH₂CH₂COCH₃). researchgate.net Both groups are meta-directors. savemyexams.combyjus.com

The nitro group directs incoming electrophiles to the meta positions (C5).

The 4-oxobutyl group also directs incoming electrophiles to its meta positions (C1/C5).

Therefore, any electrophilic substitution reaction, such as nitration, halogenation, or Friedel-Crafts acylation, will be sluggish and will preferentially occur at the C5 position, which is meta to both existing substituents. masterorganicchemistry.comtestbook.com The strong deactivation means that harsh reaction conditions would be required, often leading to low yields. byjus.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. youtube.com For an SNAr reaction to proceed readily, a good leaving group (like a halogen) must typically be positioned ortho or para to the electron-withdrawing group. nih.gov This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance involving the nitro group. nih.gov

In this compound, the nitro group does not have a leaving group in an ortho or para position. Therefore, direct SNAr by displacing another substituent is unlikely under standard conditions. However, the presence of the nitro group makes the entire ring electron-poor and susceptible to attack by very strong nucleophiles. beilstein-journals.org In some cases, the nitro group itself can be displaced, but this requires severe reaction conditions.

Table 3: Summary of Aromatic Substitution on this compound

| Reaction Type | Ring Activity | Directing Influence | Preferred Position of Substitution |

| Electrophilic Aromatic Substitution | Strongly Deactivated | Both groups are meta-directing | C5 |

| Nucleophilic Aromatic Substitution | Activated | Nitro group activates ortho/para positions | Not favored without a leaving group at C2, C4, or C6 |

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-hydroxy-4-(3-nitrophenyl)butan-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assemble a complete picture of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) analysis provides precise information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 4-hydroxy-4-(3-nitrophenyl)butan-2-one, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to each unique proton are observed.

The aromatic region of the spectrum displays four signals corresponding to the protons on the 3-nitrophenyl group. A triplet at 8.24 ppm is assigned to the proton at the C2 position of the ring, situated between the two nitrogen-bonded carbons. The signal at 8.16 ppm, appearing as a doublet of doublet of doublets, corresponds to the proton at the C4 position. The proton at C6 appears as a doublet at 7.72 ppm, while the proton at C5 is observed as a triplet at 7.52 ppm.

In the aliphatic region, the benzylic proton on the carbon bearing the hydroxyl group (CH-OH) resonates as a doublet of doublets at 5.25 ppm. The adjacent methylene (B1212753) protons (CH₂) are diastereotopic, meaning they are chemically non-equivalent, and thus appear as two separate signals. These are observed as distinct doublets of doublets at 2.91 ppm and 2.84 ppm. The methyl protons (CH₃) of the acetyl group give rise to a sharp singlet at 2.22 ppm. A broad singlet, which can be attributed to the hydroxyl (-OH) proton, is also observed around 3.63 ppm; the chemical shift of this peak can vary depending on concentration and solvent.

Interactive Data Table: ¹H NMR Data for 4-hydroxy-4-(3-nitrophenyl)butan-2-one

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 8.24 | t | 1.9 | 1H | Ar-H (C2-H) |

| 8.16 | ddd | 8.2, 2.3, 1.1 | 1H | Ar-H (C4-H) |

| 7.72 | d | 7.7 | 1H | Ar-H (C6-H) |

| 7.52 | t | 8.0 | 1H | Ar-H (C5-H) |

| 5.25 | dd | 8.6, 3.5 | 1H | CH-OH |

| 3.63 | d | 4.0 | 1H | -OH |

| 2.91 | dd | 17.5, 3.5 | 1H | CH₂ |

| 2.84 | dd | 17.5, 8.6 | 1H | CH₂ |

| 2.22 | s | - | 3H | CH₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. The spectrum for 4-hydroxy-4-(3-nitrophenyl)butan-2-one shows ten distinct carbon signals, consistent with its molecular formula.

The signal for the carbonyl carbon (C=O) of the ketone is observed downfield at 208.5 ppm. The carbons of the aromatic ring appear in the range of 120-150 ppm. The carbon atom attached to the nitro group (C-NO₂) is found at 148.4 ppm, while the benzylic carbon attached to the hydroxyl group (C-OH) resonates at 68.9 ppm. The carbon of the methylene group (CH₂) is located at 51.5 ppm, and the methyl carbon (CH₃) gives a signal at 30.7 ppm.

Interactive Data Table: ¹³C NMR Data for 4-hydroxy-4-(3-nitrophenyl)butan-2-one

| Chemical Shift (δ) (ppm) | Assignment |

| 208.5 | C=O (Ketone) |

| 148.4 | Ar-C (C-NO₂) |

| 144.9 | Ar-C |

| 131.8 | Ar-C |

| 129.6 | Ar-C |

| 122.8 | Ar-C |

| 120.9 | Ar-C |

| 68.9 | CH-OH |

| 51.5 | CH₂ |

| 30.7 | CH₃ |

While specific 2D NMR experimental data for this compound are not widely published, the expected correlations can be predicted based on its established structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show correlations between coupled protons. Key correlations would include the coupling between the benzylic proton (CH-OH at 5.25 ppm) and the two diastereotopic methylene protons (CH₂ at 2.91 and 2.84 ppm). Correlations among the aromatic protons would also be visible, confirming their connectivity on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The HSQC spectrum would show a cross-peak connecting the signal at 5.25 ppm (¹H) to the signal at 68.9 ppm (¹³C), confirming the CH-OH group. Similarly, the methylene protons would correlate to the carbon at 51.5 ppm, and the methyl protons to the carbon at 30.7 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close in space. This could be used to confirm the three-dimensional structure of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 4-hydroxy-4-(3-nitrophenyl)butan-2-one displays several characteristic absorption bands that confirm its structure.

A strong, broad absorption band is typically observed in the region of 3400-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the ketone functional group is confirmed by a sharp, strong absorption peak around 1710 cm⁻¹ due to the C=O stretching vibration. The nitro group (NO₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3450 | O-H Stretch | Hydroxyl (-OH) |

| ~3100 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1710 | C=O Stretch | Ketone |

| ~1530 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| ~1350 | N-O Symmetric Stretch | Nitro (-NO₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides a highly accurate determination of the molecular mass. For 4-hydroxy-4-(3-nitrophenyl)butan-2-one, the protonated molecular ion [M+H]⁺ is observed. The experimentally determined mass-to-charge ratio is found to be 210.0762, which is in excellent agreement with the calculated theoretical value of 210.0761 for the formula C₁₀H₁₂NO₄. This data confirms the elemental composition of the molecule.

Interactive Data Table: ESI-MS Data

| Ion | Calculated m/z | Found m/z |

| [C₁₀H₁₁NO₄ + H]⁺ | 210.0761 | 210.0762 |

High-Resolution Mass Spectrometry (HRMS)

For 4-(3-Nitrophenyl)butan-2-one (C₁₀H₁₁NO₃), the theoretical exact mass can be calculated to guide future HRMS analyses.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (C) | 10 | 12.00000 | 120.00000 |

| Hydrogen (H) | 11 | 1.00783 | 11.08613 |

| Nitrogen (N) | 1 | 14.00307 | 14.00307 |

| Oxygen (O) | 3 | 15.99491 | 47.98473 |

| Total | | | 193.07393 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for the analysis of volatile and semi-volatile compounds. While a specific GC-MS chromatogram and mass spectrum for this compound were not found in the surveyed literature, the expected fragmentation patterns for ketones are well-established.

The electron ionization (EI) mass spectrum of a ketone typically shows a prominent molecular ion peak (M+). The primary fragmentation pathway involves α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this would result in the formation of characteristic fragment ions. Another potential fragmentation pathway is the McLafferty rearrangement, which can occur if a gamma-hydrogen is available for transfer to the carbonyl oxygen.

A database entry for the related compound, (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one, indicates the availability of GC-MS data, though the specific fragmentation details were not provided. spectrabase.com

Chiral Chromatography for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Many organic molecules, including this compound, can exist as enantiomers—non-superimposable mirror images. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of these enantiomers to determine enantiomeric purity. phenomenex.comcsfarmacie.cznih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

While specific chiral HPLC methods for the resolution of this compound enantiomers are not detailed in the available literature, general principles for the separation of chiral ketones can be applied. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for the separation of a wide range of chiral compounds, including ketones. phenomenex.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is crucial for achieving optimal separation.

For the related compound, 4-hydroxy-4-(phenyl)butan-2-one, a successful enantiomeric separation was achieved using a Daicel Chiralpak AS-H column with a mobile phase of 7.5% isopropanol in hexanes. rsc.org This provides a good starting point for developing a chiral HPLC method for this compound.

Table 2: Example Chiral HPLC Conditions for a Related Compound

| Parameter | Condition |

|---|---|

| Column | Daicel Chiralpak AS-H |

| Mobile Phase | 7.5% Isopropanol in Hexanes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Compound | 4-hydroxy-4-(phenyl)butan-2-one |

| Result | Baseline separation of enantiomers |

X-ray Diffraction (XRD) for Solid-State Structure Determination

However, XRD studies on related nitrophenyl derivatives have been conducted. For instance, a study on 4-bromo-4'-nitrodiphenyl revealed that the two phenyl rings are twisted relative to each other. bath.ac.uk Another study on the polymorphs of p-nitrophenol provided detailed information on their crystal structures at various temperatures. rsc.org While these studies are on different molecules, they demonstrate the power of XRD in elucidating the solid-state structures of nitrophenyl-containing compounds. Obtaining single crystals of this compound would be a critical step in its complete structural characterization.

Elemental Analysis (CHN) for Compositional Verification

Elemental Analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method serves as a fundamental check for the purity and elemental composition of a synthesized compound.

While experimental CHN analysis data for this compound was not found in the reviewed literature, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₁NO₃.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 62.17% |

| Hydrogen | H | 1.008 | 11.088 | 5.74% |

| Nitrogen | N | 14.007 | 14.007 | 7.25% |

| Oxygen | O | 15.999 | 47.997 | 24.84% |

| Total | | | 193.202 | 100.00% |

Experimental data for the related compound 4-hydroxy-4-(4-nitrophenyl)-butan-2-one (C₁₀H₁₁NO₄) showed a close agreement between the calculated (C, 57.41%; H, 5.30%; N, 6.69%) and found (C, 57.45%; H, 5.27%; N, 6.67%) values, demonstrating the accuracy of the technique. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to 4-(3-Nitrophenyl)butan-2-one, such as other nitrophenyl derivatives and ketones, have been used to elucidate their electronic properties and reactivity. These studies typically focus on the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and global reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap suggests higher reactivity. For aromatic nitro compounds, the electron-withdrawing nature of the nitro group significantly influences the energy of these orbitals.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to be regions of high negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the aliphatic chain would be areas of positive potential (blue).

Global Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity. Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the energies of the HOMO and LUMO. A higher electrophilicity index for a compound indicates a greater susceptibility to react as an electrophile. For instance, the electrophilicity of a related compound, (1E,3E)-1,4-dinitro-1,3-butadiene, was calculated to be 4.24 eV, classifying it as a strong electrophile. A similar analysis for this compound would quantify its electrophilic character.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: The following data is illustrative of parameters typically derived from DFT calculations for similar organic molecules and not specific experimental or calculated values for this compound.)

| Parameter | Symbol | Formula | Typical Value (eV) | Implication |

| HOMO Energy | EHOMO | - | ~ -7.5 | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | ELUMO | - | ~ -2.0 | Energy of the lowest empty orbital; relates to electron affinity. |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.5 | Indicates chemical reactivity and stability. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 4.75 | The power of an atom/molecule to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.75 | Resistance to change in electron distribution. |

| Global Electrophilicity | ω | χ²/2η | ~ 4.1 | Propensity of a species to accept electrons. |

Molecular Modeling for Conformation and Stereochemical Analysis

Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are employed to study the three-dimensional structure of molecules. For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is essential to identify the most stable, low-energy conformers.

This analysis is often performed by systematically rotating dihedral angles and calculating the potential energy of the resulting structures. For example, a computational study on the related raspberry ketone [4-(4-hydroxyphenyl)-butan-2-one] involved a scan of the dihedral angle of the side chain, which revealed three stable conformers. The most stable conformer was found to be asymmetrical, with the phenyl ring inclined at an angle of 75.9° relative to the butan-2-one substituent.

A similar approach for this compound would involve mapping the potential energy surface by rotating the key dihedral angles, such as the C-C bonds connecting the phenyl ring to the butane chain and the C-C bond between the methylene (B1212753) and carbonyl groups. This process identifies the global minimum energy structure and other low-energy conformers that may exist in equilibrium. The results of such an analysis are crucial for understanding the molecule's shape, which in turn influences its physical properties and biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.

Methods like DFT, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects.

While experimental ¹H NMR data is available for structurally similar compounds like 4-hydroxy-4-(3-nitrophenyl)-butan-2-one, detailed computational predictions for the title compound are not widely published. However, the methodology remains robust. A computational study would predict the ¹H and ¹³C chemical shifts for each unique atom in this compound. These predicted spectra serve as a powerful tool for interpreting experimental results and assigning specific peaks to the correct atoms in the molecule.

Table 2: Illustrative Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (Note: The following table is a hypothetical representation for a related structure, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, to illustrate the application of computational prediction. Experimental data is sourced from literature.)

| Proton Assignment | Experimental δ (ppm) | Predicted δ (ppm) (Hypothetical) | Deviation (ppm) |

| -CH₃ (acetyl) | 2.15 | 2.25 | +0.10 |

| -CH₂- | 2.81 | 2.90 | +0.09 |

| -OH | 3.57 | 3.65 | +0.08 |

| -CH(OH)- | 5.20 | 5.10 | -0.10 |

| Aromatic H (ortho to CH) | 7.47 | 7.55 | +0.08 |

| Aromatic H (ortho to NO₂) | 8.07 | 8.15 | +0.08 |

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are indispensable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, these methods can provide a step-by-step understanding of bond-breaking and bond-forming processes.

Techniques such as DFT are used to map the reaction pathway from reactants to products through the transition state. This involves locating the transition state structure on the potential energy surface and calculating the energy barrier (activation energy), which determines the reaction rate. For example, computational studies on the hydrolysis of p-nitrophenyl butyrate, a compound with a similar nitrophenyl group, have utilized combined Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics (MD) simulations to determine the rate-limiting step and the free energy barriers of the reaction.

By applying these computational approaches, one can investigate various potential reactions involving this compound, such as aldol (B89426) condensations at the α-carbon, reduction of the ketone or nitro group, or nucleophilic aromatic substitution. The simulations would reveal the most favorable reaction pathways, the geometry of the transition states, and the influence of catalysts or solvent molecules on the reaction energetics. This detailed mechanistic insight is crucial for optimizing reaction conditions and designing new synthetic routes.

Mechanistic Investigations of Reactions Involving 4 3 Nitrophenyl Butan 2 One

Detailed Reaction Pathway Analysis for its Synthesis

The primary synthetic route to 4-(3-nitrophenyl)butan-2-one and its hydroxylated precursor is the aldol (B89426) condensation between 3-nitrobenzaldehyde (B41214) and acetone (B3395972). This reaction is a classic carbon-carbon bond-forming process, the mechanism of which is significantly influenced by the reaction conditions, particularly the type of catalyst used (acidic or basic).

Under basic catalysis, the reaction initiates with the deprotonation of acetone at its α-carbon by a base (B:), forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The electron-withdrawing nature of the nitro group (-NO₂) on the phenyl ring increases the electrophilicity of the carbonyl carbon, thereby activating the aldehyde for the nucleophilic attack. brieflands.com This step results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this alkoxide by the conjugate acid of the base (BH⁺) or a solvent molecule yields the β-hydroxy ketone, 4-hydroxy-4-(3-nitrophenyl)butan-2-one. brieflands.comevitachem.com This aldol addition product can sometimes undergo subsequent dehydration to form the α,β-unsaturated ketone, 4-(3-nitrophenyl)but-3-en-2-one, especially under harsher conditions like elevated temperatures.

Alternatively, under amine catalysis, the synthesis can proceed via an enamine mechanism. The catalyst, typically a secondary amine, first reacts with acetone to form an enamine intermediate. researchgate.net This enamine, being a stronger nucleophile than the enol of acetone, then attacks the 3-nitrobenzaldehyde. The resulting intermediate is hydrolyzed to regenerate the catalyst and yield the final aldol product. researchgate.net

Another related pathway is the Henry reaction, or nitroaldol reaction, which involves the addition of a nitroalkane to an aldehyde. thieme-connect.com While not the direct synthesis for the title compound, the principles are relevant. In this reaction, a base abstracts a proton from the α-carbon of the nitroalkane to form a nitronate anion, which then acts as the nucleophile. Studies have proposed that even weakly basic media, like tap water, can facilitate this deprotonation and act as a bifunctional catalyst by hydrogen bonding to and activating the aldehyde carbonyl group. thieme-connect.com

Stereochemical Control and Diastereoselectivity in Transformations

Reactions involving this compound or its synthesis often involve the formation of one or more stereocenters, making stereochemical control a critical area of investigation. The asymmetric aldol condensation to produce chiral β-hydroxy ketones is a prominent example.

Significant success has been achieved in controlling the enantioselectivity of the aldol reaction between 3-nitrobenzaldehyde and ketones. For instance, the use of a chiral tridentate salazin ligand in combination with yttrium triflate (Y(OTf)₃) as a catalyst system has been shown to produce (R)-4-Hydroxy-4-(3-nitrophenyl)butan-2-one with a high enantiomeric excess (ee) of 90%. mdpi.com The chiral catalyst forms a complex that orchestrates the approach of the nucleophile to the aldehyde, favoring the formation of one enantiomer over the other. mdpi.com

When the ketone nucleophile is also substituted, such as with hydroxyacetone (B41140), the reaction with 3-nitrobenzaldehyde can generate two stereocenters, leading to diastereomeric products (syn and anti). The control of both diastereoselectivity and enantioselectivity becomes more complex. Studies using organocatalysts derived from 1,1'-bi-2-naphthol (B31242) (BINOL) and amino acids have been explored for this transformation. researchtrends.net The reaction yielded (3S,4R)-3,4-dihydroxy-4-(3-nitrophenyl)butan-2-one, providing insights into the factors governing the relative stereochemistry. The diastereomeric ratio (dr) and enantiomeric excess were found to be highly dependent on the solvent and the presence of acid additives. researchtrends.netnih.gov For example, one study reported a syn/anti ratio of 3.1:1 with an enantiomeric excess of 31% for the syn isomer. researchtrends.net The stereochemical outcome is determined by the transition state geometry, which is influenced by interactions between the catalyst, the aldehyde, and the ketone's enolate or enamine form.

The following table summarizes findings on stereochemical control in the synthesis of 4-hydroxy-4-(3-nitrophenyl)butan-2-one and its derivatives.

| Reactants | Catalyst/Additive | Product | Yield | ee (%) | dr (syn:anti) | Reference |

| 3-Nitrobenzaldehyde + Acetone | Y(OTf)₃-Salazin Ligand | (R)-4-Hydroxy-4-(3-nitrophenyl)butan-2-one | 72% | 90% | N/A | mdpi.com |

| 3-Nitrobenzaldehyde + Hydroxyacetone | BINOL-amino acid derivative | (3S,4R)-3,4-dihydroxy-4-(3-nitrophenyl)butan-2-one | 65% | 31% | 3.1:1 | researchtrends.net |

Catalytic Cycles and Role of Catalysts

Catalysts are pivotal in the synthesis and transformations of this compound, not only accelerating the reaction but also directing its stereochemical course. The mechanisms of catalysis can be broadly categorized into organocatalysis and metal-based catalysis.

Organocatalysis: A well-studied catalytic cycle in aldol reactions is the enamine cycle, famously employed by proline and its derivatives. researchgate.net

Enamine Formation: The secondary amine catalyst reacts with the ketone (acetone) to form a nucleophilic enamine intermediate, releasing a molecule of water.

C-C Bond Formation: The enamine attacks the electrophilic carbonyl of 3-nitrobenzaldehyde. The chirality of the catalyst directs this attack to one face of the aldehyde, establishing the stereochemistry.

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to yield the β-hydroxy ketone product and regenerate the amine catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Metal-Based Catalysis: Metal complexes, often featuring a metal ion and a chiral ligand, are also highly effective. A proposed cycle for a Zinc(II)-tyrosine ester complex in an aldol reaction involves the following steps: oup.com

Ligand Exchange/Coordination: The ketone (acetone) coordinates to the metal center, displacing a solvent molecule. The basicity of the coordinated ligands facilitates the deprotonation of the acetone to form a metal enolate.

Aldehyde Coordination: The 3-nitrobenzaldehyde also coordinates to the metal center, bringing it into proximity with the enolate.

Intramolecular C-C Bond Formation: The enolate attacks the coordinated aldehyde. The chiral environment created by the ligand (e.g., tyrosine ethyl ester) directs the facial selectivity of the attack. oup.com

Product Release: The aldol product is released from the metal complex, regenerating the active catalyst.

Heterogeneous catalysts, such as calcined coral (primarily CaCO₃ and Ca₃(PO₄)₂), have also been used. brieflands.com In this case, the basic sites on the solid catalyst surface are believed to deprotonate acetone to generate the enolate, which then reacts with the aldehyde in the solution phase. brieflands.com

Influence of Solvent Systems and Reaction Media on Mechanism

The choice of solvent or reaction medium can profoundly impact the reaction mechanism, rate, and selectivity of transformations involving this compound. Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, including polarity, hydrogen bonding, and solubility effects. researchgate.net

In the context of the aldol reaction, solvent polarity has been shown to be a critical parameter. A study on the organocatalyzed reaction between hydroxyacetone and 4-nitrobenzaldehyde (B150856) (a close analogue) found that while the best yield was obtained in the polar aprotic solvent DMF, the best enantioselectivity was achieved in the less polar solvent THF. researchtrends.net This suggests that different solvent environments stabilize the diastereomeric transition states to different extents.

The presence of water in the reaction medium can also be crucial. While some reactions are performed under anhydrous conditions, others benefit from an aqueous environment. rsc.org For instance, some protease-catalyzed aldol reactions to form 4-hydroxy-4-(3-nitrophenyl)butan-2-one were optimized in a solvent system containing 10% water. unam.mx In another study, changing the reaction medium from organic (THF) to aqueous (THF-water) led to a reversal of diastereoselectivity for certain catalysts, highlighting the solvent's powerful role in dictating the reaction pathway. nih.gov

The following table illustrates the effect of solvent on the yield of an aldol condensation catalyzed by a porous magnesium carboxylate framework. rsc.org

| Ketone | Solvent | Catalyst | Yield (%) | Selectivity (β-aldol) | Reference |

| Acetone | THF | Calcined Catalyst | 90% | 100% | rsc.org |

| Acetone | THF-water (1:1) | Calcined Catalyst | 50% | 40% | rsc.org |

| Acetone | No Solvent | Calcined Catalyst | 38% | 100% | rsc.org |

These findings underscore that the solvent is not merely an inert medium but an active participant in the reaction mechanism, influencing everything from catalyst activity to the ultimate stereochemical outcome. researchgate.net

Synthetic Utility and Role As a Building Block in Organic Synthesis

Intermediate for the Preparation of Complex Organic Molecules

4-(3-Nitrophenyl)butan-2-one serves as a versatile building block in organic synthesis, enabling the preparation of a wide array of more complex molecules. lookchem.com Its structure and reactivity are well-suited for various chemical transformations. lookchem.com

One common synthetic application involves the reduction of the nitro group to an amine. For instance, (E)-4-(3-nitrophenyl)but-3-en-2-one can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield 4-(3-aminophenyl)butan-2-one (B8761443). This transformation is significant as the resulting amino group can undergo a variety of further reactions, such as diazotization followed by substitution, or acylation, to introduce new functional groups and build molecular complexity.

The ketone moiety of this compound is also a key site for reactivity. It can participate in nucleophilic addition reactions, which can lead to the formation of tertiary alcohols. Furthermore, the ketone can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. evitachem.com

The strategic placement of the nitro group, an electron-withdrawing substituent, influences the reactivity of the aromatic ring, making it susceptible to certain substitution reactions. evitachem.com This allows for the introduction of various substituents onto the phenyl ring, further expanding the diversity of molecules that can be synthesized from this intermediate.

Precursor for Advanced Pharmaceutical Scaffolds (excluding specific drug efficacy/toxicity)

The structural framework of this compound makes it a valuable precursor for the synthesis of advanced pharmaceutical scaffolds. lookchem.com Heterocyclic compounds are present in a significant percentage of commercialized drugs, and this intermediate can be used to construct various heterocyclic systems. researchgate.net

The transformation of this compound into 4-(3-aminophenyl)butan-2-one is a critical step in the synthesis of many pharmaceutical intermediates. This amino derivative can serve as a starting material for building more elaborate molecular architectures. For example, the amine can be a key component in the construction of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

The development of novel synthetic strategies towards functionalized amines is crucial for pharmaceutical research. uni-muenchen.de The use of versatile building blocks like this compound allows for the creation of diverse molecular scaffolds that can be further elaborated to explore new chemical space in drug discovery. rug.nl While specific therapeutic applications are outside the scope of this discussion, the role of this compound as a foundational element in the synthesis of complex molecular structures intended for pharmaceutical research is well-established. lookchem.com

Role in the Synthesis of Optically Active Compounds

This compound and its derivatives are instrumental in the synthesis of optically active compounds, which are of paramount importance in the pharmaceutical industry due to the often differing biological activities of enantiomers. researchgate.net

A key reaction in this context is the asymmetric aldol (B89426) condensation. For instance, the reaction between 3-nitrobenzaldehyde (B41214) and acetone (B3395972) can be catalyzed by chiral organocatalysts, such as L-proline, to produce enantiomerically enriched (R)-4-hydroxy-4-(3-nitrophenyl)butan-2-one. mdpi.commdpi.com This reaction is a cornerstone of modern organic synthesis, allowing for the creation of chiral β-hydroxy ketones, which are versatile synthetic intermediates. mdpi.com

The enantiomeric excess (ee) of the resulting products can be determined using techniques like chiral High-Performance Liquid Chromatography (HPLC). mdpi.commdpi.comresearchgate.net Research has shown that different catalysts and reaction conditions can influence both the yield and the enantioselectivity of these aldol reactions. For example, metal complexes of α-amino acid esters have also been employed as catalysts for asymmetric aldol condensations, yielding optically active products. oup.com

Furthermore, the enzymatic kinetic resolution of racemic alcohols or esters is another established method for preparing optically active compounds, and the structural motifs found in derivatives of this compound are amenable to such biocatalytic approaches. researchgate.net The development of organocatalysis has provided an environmentally friendly and powerful tool for obtaining enantiomerically pure compounds for various applications, including natural product synthesis and drug discovery. mdpi.com

Potential in Materials Science (excluding specific material properties)

While the primary applications of this compound are in organic synthesis and as a precursor for pharmaceutical scaffolds, its structural features suggest potential for use in materials science. lookchem.commdpi.com The aromatic nitro group and the ketone functionality provide sites for polymerization or for incorporation into larger macromolecular structures.

For example, the synthesis of network polymers that can catalyze specific reactions has been an area of interest. acs.org The functional groups present in this compound and its derivatives could be utilized to create monomers for such polymers. The development of new materials with tailored properties often relies on the design and synthesis of novel organic building blocks. bldpharm.com

The field of materials chemistry is increasingly looking towards organocatalysis for the synthesis of substrates for use in material applications. mdpi.com The ability to create complex, functionalized molecules from starting materials like this compound opens up possibilities for the design of new organic materials.

Green Chemistry Approaches in 4 3 Nitrophenyl Butan 2 One Synthesis and Transformation

Aqueous Micellar Media as Sustainable Reaction Environments

The use of water as a solvent is a cornerstone of green chemistry, but the poor solubility of many organic compounds, such as the precursors for 4-(3-nitrophenyl)butan-2-one, presents a significant challenge. Aqueous micellar media offer a solution by creating nanoscopic hydrophobic environments within the bulk aqueous phase, effectively solubilizing nonpolar reactants and facilitating reactions.

Surfactants, which are amphiphilic molecules, self-assemble in water to form micelles above a certain concentration known as the critical micelle concentration. These micelles can encapsulate organic reactants, leading to an increase in their local concentration and enhancing reaction rates. dntb.gov.ua This approach has been successfully applied to various organic transformations, including aldol (B89426) reactions, which are pertinent to the synthesis of derivatives of this compound. For instance, the aldol reaction of 4-nitrobenzaldehyde (B150856) with acetone (B3395972) to produce 4-hydroxy-4-(4-nitrophenyl)-2-butanone has been shown to have significantly higher yields in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles compared to the reaction in water alone. tsijournals.com

Research has demonstrated that the choice of surfactant can significantly influence the reaction outcome. dntb.gov.ua For example, in the synthesis of 2-(prop-2-ynyloxy) benzaldehyde (B42025), cetyltrimethylammonium bromide (CTAB) media provided a 96% yield, highlighting the importance of the specific micellar environment. dntb.gov.ua These findings underscore the potential of aqueous micellar systems as a green alternative to conventional organic solvents for the synthesis of compounds related to this compound.

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers remarkable selectivity and operates under mild, environmentally friendly conditions. acs.org Enzymes can be employed for both the synthesis and transformation of this compound and its derivatives.

One notable application is in aldol reactions, a key C-C bond-forming reaction. Aldolases can catalyze the stereoselective synthesis of chiral β-hydroxy ketones, which are valuable building blocks in pharmaceuticals. acs.org For example, research has been conducted on the promiscuous catalytic activity of proteases for aldol reactions, presenting a potential green method for such syntheses. unam.mx Furthermore, lipase-catalyzed direct Mannich reactions in water have been explored, demonstrating the versatility of enzymes in forming C-C bonds for related structures. rsc.org

Enzymes are also crucial in the transformation of existing molecules. For instance, the enzymatic hydrolysis of N-(4-nitrophenyl)butanamide is used as a model reaction to study the activity of amidases and enzymes capable of degrading synthetic polymers. This highlights the potential for using enzymes to selectively modify functional groups within molecules like this compound or its derivatives under green conditions. The use of enzymes in organic synthesis often leads to higher chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste. acs.org

Solvent-Free or Reduced-Solvent Reaction Conditions

Eliminating or reducing the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants without a solvent, can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. nih.govrsc.org

Solvent-free aldol condensations have been successfully employed for the synthesis of chalcone (B49325) derivatives, which are structurally related to precursors of this compound. rsc.org These reactions can be carried out using a mortar and pestle, demonstrating an operationally simple and environmentally friendly approach. rsc.org The synthesis of 1,2,4-oxadiazole (B8745197) derivatives has also been achieved under solvent-free conditions using microwave irradiation, resulting in moderate to excellent yields and remarkably short reaction times. nih.gov

In cases where a solvent is necessary, using water or other environmentally benign solvents is preferred. Tap water has even been shown to promote catalyst-free Henry reactions between nitroalkanes and aldehydes, offering a simple and sustainable method for producing β-nitro alcohols, which can be precursors to compounds like this compound. thieme-connect.com

Development of Reusable Catalytic Systems

The development of catalysts that can be easily separated from the reaction mixture and reused is a key aspect of sustainable chemistry, as it reduces waste and lowers costs. Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred for their ease of recovery.

Nickel oxide nanoparticles have been investigated as a powerful and reusable heterogeneous catalyst for aldol reactions to prepare β-hydroxy ketones. researchgate.net Similarly, methylaminopropyl (MAP) grafted on mesoporous silica (B1680970) has been identified as a highly effective and reusable catalyst for the aldol reaction between acetone and 4-nitrobenzaldehyde. mdpi.com The stability and reusability of such catalysts are critical for their practical application in large-scale synthesis. mdpi.com

Magnetic nanoparticles offer another innovative approach to catalyst recyclability. L-proline functionalized magnetic nanoparticles have been used as a highly efficient and reusable organocatalyst for direct asymmetric aldol reactions in water. rsc.org The catalyst can be easily recovered using an external magnet, simplifying the purification process and allowing for multiple reaction cycles with minimal loss of activity. rsc.org The development of such robust and easily recyclable catalytic systems is crucial for the industrial implementation of green chemical processes for the synthesis of this compound and related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.